molecular formula C25H27N3O3S B7480929 N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide

Cat. No. B7480929
M. Wt: 449.6 g/mol
InChI Key: YYHBMPQJYJOHQE-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, also known as BZP-SA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BZP-SA is a sulfonamide derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and immune responses, and the inhibition of bacterial growth. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential as a lead compound for the development of novel drugs. However, N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, including the optimization of its synthesis and purification, the elucidation of its mechanism of action, the evaluation of its efficacy and safety in animal models, and the development of novel derivatives with improved properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has potential applications in the development of combination therapies for the treatment of various diseases.

Synthesis Methods

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide can be synthesized using a variety of methods, including the reaction of N-benzyl-3-chlorosulfonylbenzamide with 4-benzylpiperazine in the presence of a base, or the reaction of N-benzyl-3-sulfonylbenzamide with 4-benzylpiperazine in the presence of a catalyst. The synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been optimized to improve yield and purity, and has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit promising biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been tested in vitro and in vivo, and has shown potential as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infections.

properties

IUPAC Name

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-25(26-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)32(30,31)28-16-14-27(15-17-28)20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHBMPQJYJOHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide

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